Cas no 527751-45-7 (1-bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene)

1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene is a fluorinated aromatic compound featuring a bromine substituent at the 1-position and a tetrafluoroethoxy group at the 3-position of the benzene ring. This structure imparts unique reactivity and stability, making it valuable in synthetic organic chemistry, particularly in cross-coupling reactions and as an intermediate for pharmaceuticals or agrochemicals. The tetrafluoroethoxy group enhances lipophilicity and electron-withdrawing properties, facilitating selective functionalization. Its well-defined reactivity profile and compatibility with various reaction conditions make it a versatile building block for constructing complex fluorinated molecules. The compound is typically handled under inert conditions due to the sensitivity of the bromo substituent.
1-bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene structure
527751-45-7 structure
Product Name:1-bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene
CAS No:527751-45-7
MF:C8H5BrF4O
MW:273.022315740585
CID:937452
PubChem ID:2778574
Update Time:2025-06-15

1-bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene Chemical and Physical Properties

Names and Identifiers

    • 1-bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene
    • 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)-benzene
    • 1-bromo-3-(1,1,2,2-tetrafluoro-ethoxy)-benzene
    • PC6549
    • SCHEMBL1617892
    • AT23344
    • 3-(1,1,2,2-Tetrafluoroethoxy)bromobenzene
    • SB85586
    • EN300-7365716
    • Benzene, 1-bromo-3-(1,1,2,2-tetrafluoroethoxy)-
    • PS-7267
    • DTXSID60381009
    • 3-(1,1,2,2-Tetrafluuoroethoxy)bromobenzene
    • MFCD03094377
    • 527751-45-7
    • AKOS005064035
    • A870901
    • ALQQXORYKLCHJY-UHFFFAOYSA-N
    • MDL: MFCD03094377
    • Inchi: 1S/C8H5BrF4O/c9-5-2-1-3-6(4-5)14-8(12,13)7(10)11/h1-4,7H
    • InChI Key: ALQQXORYKLCHJY-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)OC(C(F)F)(F)F

Computed Properties

  • Exact Mass: 271.94600
  • Monoisotopic Mass: 271.946
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 9.2A^2
  • XLogP3: 4.2

Experimental Properties

  • Density: 1.6187
  • Boiling Point: 192 ºC
  • Flash Point: 94 ºC
  • Refractive Index: 1.46067
  • PSA: 9.23000
  • LogP: 3.68580

1-bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

1-bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

1-bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene Pricemore >>

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1-bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene Related Literature

Additional information on 1-bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene

Introduction to 1-bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene (CAS No. 527751-45-7)

1-bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene, identified by its CAS number 527751-45-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and materials science research. This compound belongs to the class of brominated aromatic ethers, characterized by its bromine substituent and a tetrafluoroethoxy group at the para position relative to the bromine. The unique structural features of this molecule make it a valuable intermediate in synthetic chemistry, particularly in the development of advanced materials and bioactive molecules.

The tetrafluoroethoxy moiety introduces a high degree of electronic and steric complexity to the benzene ring, influencing its reactivity and interactions with biological systems. This structural motif is particularly interesting because it combines the electron-withdrawing effect of fluorine atoms with the hydrophilic properties of the oxygen atom in the ether linkage. Such characteristics have been exploited in various applications, including the synthesis of liquid crystals, polymers with specialized properties, and potential pharmaceutical agents.

In recent years, there has been growing interest in the exploration of halogenated aromatic compounds for their applications in medicinal chemistry. The presence of a bromine atom in 1-bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene makes it a versatile building block for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, which are often required for drug discovery efforts.

One of the most compelling aspects of this compound is its potential utility in the synthesis of bioactive molecules. Researchers have leveraged its structural framework to develop novel compounds with therapeutic properties. For instance, derivatives of this benzene ether have been investigated for their antimicrobial and anti-inflammatory effects. The fluorinated ether group is known to enhance metabolic stability and bioavailability, making it an attractive feature for drug design.

The synthetic pathways involving 1-bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene have been optimized for high yield and purity, ensuring that researchers can reliably incorporate this intermediate into larger synthetic schemes. Advanced techniques such as palladium-catalyzed cross-coupling reactions allow for precise control over molecular structure, enabling the creation of diverse derivatives with tailored properties.

Recent studies have also highlighted the role of fluorinated aromatic compounds in material science. The electronic properties imparted by fluorine atoms can significantly influence the physical characteristics of materials derived from these compounds. For example, liquid crystals containing fluorinated aromatic units exhibit enhanced thermal stability and optical clarity, making them suitable for display technologies and sensors.

The pharmaceutical industry has been particularly keen on exploring halogenated aromatics due to their role as pharmacophores in many drugs. The bromine atom in 1-bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene serves as a handle for further derivatization, allowing chemists to modify key pharmacokinetic parameters such as solubility and binding affinity. This flexibility has led to several promising candidates entering preclinical development pipelines.

The environmental impact of using halogenated compounds has also been a topic of discussion. While these molecules offer numerous synthetic advantages, their persistence in the environment raises concerns about long-term ecological effects. However, advancements in green chemistry have led to more sustainable synthetic routes that minimize waste and reduce hazardous byproducts.

In conclusion, 1-bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene (CAS No. 527751-45-7) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features make it an indispensable tool for synthetic chemists working on both pharmaceuticals and advanced materials. As research continues to uncover new methodologies for functionalizing this molecule, its importance is likely to grow even further.

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